N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 900134-70-5
VCID: VC6519367
InChI: InChI=1S/C23H20FN3O3S2/c1-30-17-5-2-14(3-6-17)10-20-22(29)27(23(31)32-20)13-21(28)25-9-8-15-12-26-19-7-4-16(24)11-18(15)19/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.55

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

CAS No.: 900134-70-5

Cat. No.: VC6519367

Molecular Formula: C23H20FN3O3S2

Molecular Weight: 469.55

* For research use only. Not for human or veterinary use.

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide - 900134-70-5

Specification

CAS No. 900134-70-5
Molecular Formula C23H20FN3O3S2
Molecular Weight 469.55
IUPAC Name N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C23H20FN3O3S2/c1-30-17-5-2-14(3-6-17)10-20-22(29)27(23(31)32-20)13-21(28)25-9-8-15-12-26-19-7-4-16(24)11-18(15)19/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10-
Standard InChI Key GKVKYUKBPLIPKH-JMIUGGIZSA-N
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common synthetic routes may include:

  • Condensation Reactions: To form the thiazolidine ring and attach the indole moiety.

  • Alkylation or Acylation: To introduce the acetamide group.

  • Wittig or Similar Reactions: For the formation of the methylidene group.

These methods allow for precise tuning of substituents on both the thiazolidine and indole rings, enhancing biological activity.

Potential Biological Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in:

  • Anticancer Activity: Through interaction with enzymes or receptors implicated in cancer progression.

  • Antimicrobial Activity: By targeting bacterial resistance mechanisms.

  • Inflammatory Diseases: Interaction with COX enzymes or other targets involved in inflammatory pathways.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups, which are crucial for understanding how it interacts with biological targets. In silico studies using molecular docking techniques can predict binding affinities and provide insights into efficacy and potential side effects.

Data Table for Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamideC12H13FN2O223.24Anticancer, Antimicrobial
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamideNot specifiedApproximately 393.43Anticancer, Antimicrobial
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-3H-pyrrole-3-carboxamideNot specified398.5Various pharmacological applications

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